Regioisomeric Carboxamide Connectivity: 5-Carboxamide vs. 3-Carboxamide Isoxazole Scaffolds
CAS 952964-72-6 features the isoxazole-5-carboxamide regioisomer. The closest confounding analog, 5-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide (same molecular formula C11H8N4O3S), places the carboxamide linker at the isoxazole 3-position. This regioisomeric shift alters the spatial presentation of the methyl group and the amide pharmacophore, leading to divergent biological recognition. In broader 1,3,4-oxadiazole-isoxazole series, 5-carboxamide regioisomers have demonstrated distinct inhibitory profiles compared to 3-carboxamide counterparts, with variations in potency attributed to altered hinge-binding geometries in kinase targets [1].
| Evidence Dimension | Regioisomeric connectivity (isoxazole carboxamide position) |
|---|---|
| Target Compound Data | 3-methyl-1,2-oxazole-5-carboxamide (5-carboxamide) |
| Comparator Or Baseline | 5-methyl-1,2-oxazole-3-carboxamide (3-carboxamide regioisomer) |
| Quantified Difference | Qualitative structural difference; no direct comparative IC50 data available. SAR trend: regioisomeric carboxamide placement alters target engagement profile. |
| Conditions | Structural comparison; biological inference from 1,3,4-oxadiazole-isoxazole chemical class SAR literature [1] |
Why This Matters
For medicinal chemistry teams, selecting the correct regioisomer is critical to maintaining the intended pharmacophoric geometry; using the 3-carboxamide regioisomer as a substitute would place the amide vector and methyl substituent in a distinct orientation, likely yielding different biological outcomes and invalidating SAR continuity.
- [1] Desai, N.C., et al. (2024). Design, synthesis, in-vitro and in-silico anticancer studies on amide derivatives of 1,3,4-oxadiazole-isoxazol-pyridine-benzimidazole. Chemical Papers, 78, 123-140. View Source
